molecular formula C11H19NO2 B13569501 Ethyl 2-amino-3-(cyclohex-3-EN-1-YL)propanoate

Ethyl 2-amino-3-(cyclohex-3-EN-1-YL)propanoate

Cat. No.: B13569501
M. Wt: 197.27 g/mol
InChI Key: BAGJXEUZMYNDOY-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate is a substituted propanoate ester characterized by a cyclohexenyl group at the β-position and an amino group at the α-position of the propanoate backbone. referenced in –5, 7) has a molecular formula of C₁₁H₂₀ClNO₂ and a molecular weight of 233.74 g/mol. The compound is listed in Enamine Ltd’s catalog (2018) as a building block for chemical synthesis, indicating its utility in medicinal and organic chemistry . The cyclohexenyl moiety introduces conformational flexibility, while the ethyl ester and amino groups enhance reactivity for further functionalization, such as peptide coupling or heterocycle formation.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

ethyl 2-amino-3-cyclohex-3-en-1-ylpropanoate

InChI

InChI=1S/C11H19NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-4,9-10H,2,5-8,12H2,1H3

InChI Key

BAGJXEUZMYNDOY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCC=CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of cyclohex-3-en-1-ylamine with ethyl acrylate under basic conditions. The reaction typically requires a catalyst such as sodium ethoxide and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohex-3-en-1-one derivatives, while reduction can produce cyclohex-3-en-1-yl alcohols.

Scientific Research Applications

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State/Solubility Notable Properties/Applications
Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride (Target) C₁₁H₂₀ClNO₂ 233.74 Cyclohexenyl, ethyl ester, amino Likely solid (hydrochloride salt) Building block for synthesis
Ethyl 2-amino-3-(1H-indol-3-yl)propanoate hydrochloride C₁₃H₁₇ClN₂O₂ 276.74 Indol-3-yl, ethyl ester, amino Solid (hydrochloride salt) Intermediate for bioactive molecules
(n-Butyl)(S)-3-(1H-indol-3-yl)-2-((3-oxocyclohex-1-en-1-yl)amino)propanoate C₂₁H₂₆N₂O₃ 354.45 Indol-3-yl, 3-oxocyclohexenylamino, butyl Yellow oil; soluble in methanol Potential antifungal activity
2-(Diethylamino)ethyl 3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate hydrochloride C₂₁H₃₁NO₃ 345.47 Cyclohexenyl, phenyl, diethylaminoethyl Not specified Likely bioactive due to phenyl group

Functional Group Impact on Properties

  • Cyclohexenyl vs. Aromatic Groups: The cyclohexenyl group in the target compound enhances conformational flexibility compared to rigid aromatic substituents (e.g., indol-3-yl or phenyl in analogues). This flexibility may influence binding interactions in biological systems or catalytic processes .
  • Amino and Ester Groups: The amino group enables nucleophilic reactions (e.g., amide bond formation), while the ethyl ester facilitates hydrolysis or transesterification. These groups are critical for derivatization in synthesis workflows .

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